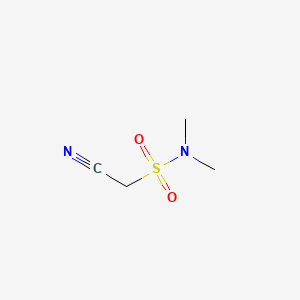
1-Cyano-N,N-dimethylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-N,N-dimethylmethanesulfonamide is a sulfonamide derivative with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol. This compound is known for its versatility in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds.
Aplicaciones Científicas De Investigación
1-Cyano-N,N-dimethylmethanesulfonamide serves as a versatile intermediate in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds. Its applications span multiple fields:
Chemistry: Used in the synthesis of vinyl sulfones and sulfonamides, which are pivotal in synthetic organic chemistry.
Biology: Its derivatives are utilized for their biological activities, including enzyme inhibition.
Medicine: Plays a role in the preparation of antibiotics and other pharmaceutical compounds.
Industry: Employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-N,N-dimethylmethanesulfonamide can be synthesized through various methods. The reaction typically requires an organic base and is carried out under controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group or the sulfonamide group is replaced by other nucleophiles.
Electrosynthesis: It is used in the electrosynthesis of isothiazoles, showcasing its role in generating sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organic bases and nucleophiles such as amines or thiols.
Electrosynthesis: This process often involves a reactive sulfur-graphite electrode and specific electrochemical conditions.
Major Products Formed:
Vinyl Sulfones: These are formed through dehydrative protocols starting from related sulfonamides.
Isothiazoles: Produced via electrosynthesis, these compounds have potential biological and material science applications.
Comparación Con Compuestos Similares
- 1-Cyano-N,N-diethylmethanesulfonamide
- 1-Cyano-N,N-dimethylmethanesulfonamide
- 1-Cyano-N,N-dipropylmethanesulfonamide
Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in organic synthesis and its role in the preparation of biologically active compounds set it apart from other similar compounds.
Propiedades
IUPAC Name |
1-cyano-N,N-dimethylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLLRLMSCNHPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653794 |
Source


|
| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-18-1 |
Source


|
| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
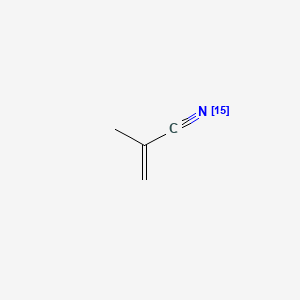
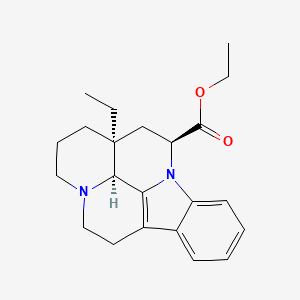
![2H-Oxireno[3,4]cyclopenta[1,2-c]pyridine(9CI)](/img/new.no-structure.jpg)


![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)
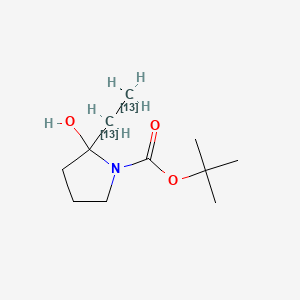
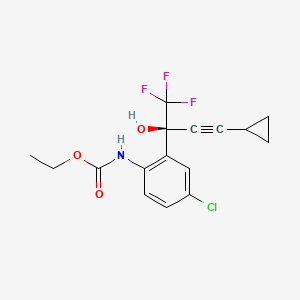
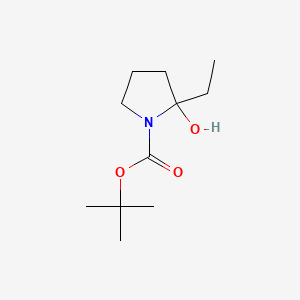

![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)
